molecular formula C9H13N3O3 B8290681 6-Isopropoxy-2-methylamino-3-nitropyridine

6-Isopropoxy-2-methylamino-3-nitropyridine

Cat. No. B8290681
M. Wt: 211.22 g/mol
InChI Key: DMTHOFXZDRHJDF-UHFFFAOYSA-N
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Patent
US05739345

Procedure details

A procedure similar to that described in Example 6 was repeated, except that 2.38 9 of 6-isopropoxy-2-methylamino-3-nitropyridine (prepared as described in Preparation 100) were hydrogenated in 50 ml of methanol in the presence of 0.50 g of 10 % w/w palladium-on-charcoal. After working up the product as described in Example 6, 2.00 g of the title compound having Rf=0.62 (on silica gel thin layer chromatography using ethyl acetate as the developing solvent) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[N:10]=[C:9]([NH:11][CH3:12])[C:8]([N+:13]([O-])=O)=[CH:7][CH:6]=1)([CH3:3])[CH3:2]>CO.[Pd]>[NH2:13][C:8]1[C:9]([NH:11][CH3:12])=[N:10][C:5]([O:4][CH:1]([CH3:2])[CH3:3])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)OC(C)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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